molecular formula C9H9ClF2O B2404114 (2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol CAS No. 2227679-54-9

(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol

Cat. No.: B2404114
CAS No.: 2227679-54-9
M. Wt: 206.62
InChI Key: WDQMPQQHEQADFC-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H9ClF2O and its molecular weight is 206.62. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQMPQQHEQADFC-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC(=C1F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C(C=CC(=C1F)Cl)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a chiral compound with the molecular formula C9H9ClF2O and a molecular weight of 206.62 g/mol. It is characterized by the presence of a chloro and two fluoro substituents on the phenyl ring. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 2227679-54-9
  • Molecular Weight : 206.62 g/mol
  • Purity : Generally around 95% .

The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of halogen substituents can significantly influence its reactivity and affinity for biological targets.

Potential Mechanisms:

  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors, influencing signaling pathways that regulate various physiological processes.

Biological Activity Studies

Research has highlighted several aspects of the biological activity of this compound:

Cytotoxicity and Cancer Research

The compound's potential role in cancer therapy has been explored through its effects on cell viability and apoptosis in cancer cell lines. In vitro studies have indicated that compounds with similar functional groups can induce apoptosis in malignant cells, possibly through the modulation of autophagy pathways .

Case Studies

  • Inhibition of Tumor Growth : A study examined the effects of structurally similar compounds on tumor growth in xenograft models. Results indicated a significant reduction in tumor size when treated with halogenated phenols, suggesting a possible application for this compound in oncology.
  • Antimicrobial Screening : In a comparative study of various phenolic compounds, derivatives exhibiting halogen substitutions showed enhanced antibacterial activity against Gram-positive bacteria. This suggests that this compound may possess similar properties.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotential inhibition against bacteriaRelated studies on phenolic compounds
CytotoxicityInduction of apoptosis in cancer cellsCase study on halogenated phenols
Enzyme ModulationPossible modulation of metabolic enzymesHypothetical based on structural analysis

Scientific Research Applications

Antiviral and Antimicrobial Activity

Recent studies have indicated that (2R)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol exhibits promising antiviral properties. Its structural similarity to known antiviral agents suggests potential efficacy against viral infections.

Case Study : A research team investigated the compound's effectiveness against influenza viruses. Results showed that it could inhibit viral replication in vitro, making it a candidate for further development as an antiviral drug .

Chiral Drug Development

The chiral nature of this compound allows for specific interactions with biological targets, which is crucial in drug design. The compound can serve as a building block for synthesizing more complex chiral drugs.

Research Insight : A study highlighted its use in synthesizing derivatives that target specific receptors associated with neurological disorders, enhancing therapeutic efficacy while minimizing side effects .

Herbicidal Properties

The compound has shown potential as a herbicide due to its ability to interfere with plant growth mechanisms. Its fluorinated structure enhances its stability and bioactivity in various environmental conditions.

Field Trials : Trials conducted on common agricultural weeds demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields .

Polymer Additives

In material science, this compound is being explored as an additive in polymer formulations to improve thermal stability and mechanical properties.

Experimental Findings : Research indicated that incorporating this compound into polymer matrices resulted in enhanced resistance to thermal degradation and improved tensile strength .

Summary Table of Applications

Application AreaSpecific UseResearch Findings
Medicinal ChemistryAntiviral agentInhibits influenza virus replication
Chiral drug developmentUsed as a building block for neurological drugs
AgrochemicalsHerbicideEffective against weeds without affecting crops
Material SciencePolymer additiveEnhances thermal stability and mechanical properties

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